molecular formula C23H26N6O B2613414 N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946290-33-1

N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2613414
CAS No.: 946290-33-1
M. Wt: 402.502
InChI Key: LTGQLKKEGLVYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:

  • N6-substitution: A butyl and methyl group, creating a tertiary amine.
  • Position 1: A phenyl group attached to the pyrazole ring.

This compound belongs to a class of molecules often investigated as kinase inhibitors due to their structural resemblance to ATP-binding site competitors.

Properties

IUPAC Name

6-N-butyl-4-N-(3-methoxyphenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-4-5-14-28(2)23-26-21(25-17-10-9-13-19(15-17)30-3)20-16-24-29(22(20)27-23)18-11-7-6-8-12-18/h6-13,15-16H,4-5,14H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGQLKKEGLVYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases, making it a valuable target in cancer therapy and other diseases. Specifically, compounds with this structure have been shown to inhibit casein kinase 1 (CK1) , which is implicated in multiple cellular processes including cell proliferation and survival. Aberrant activation of CK1 has been linked to cancer and central nervous system disorders .

Key Mechanisms:

  • CK1 Inhibition : The compound may act as a competitive inhibitor of CK1, impacting pathways involved in tumorigenesis.
  • EGFR Inhibition : Similar derivatives have demonstrated efficacy as epidermal growth factor receptor (EGFR) inhibitors, crucial in the treatment of non-small cell lung cancer (NSCLC) and other malignancies .

Biological Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have shown IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. One derivative achieved an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .

Case Studies

Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in clinical applications:

  • Cancer Research : A study demonstrated that a related compound induced apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. This suggests a mechanism involving mitochondrial pathways leading to cell death .
  • Inflammatory Diseases : Pyrazolo[3,4-d]pyrimidines have also been evaluated for their anti-inflammatory properties. One study reported that certain derivatives could reduce inflammation markers in vitro, indicating potential for treating inflammatory conditions .

Data Tables

Compound NameTargetIC50 (µM)Cell Line
This compoundCK1TBDTBD
Derivative 12bEGFR WT0.016A549
Derivative 12bEGFR T790M0.236HCT-116

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit potent anti-cancer properties. For instance, derivatives have been shown to inhibit various kinases involved in tumor growth and metastasis. The compound may function as a selective inhibitor of specific receptor tyrosine kinases (RTKs) that are overexpressed in tumors, thus providing a targeted therapeutic approach .
  • Anti-inflammatory Effects
    • The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases. Research suggests that similar pyrazolo compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This could lead to potential applications in conditions such as rheumatoid arthritis and other inflammatory disorders.
  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
    • Compounds in this class have been studied for their ability to inhibit VEGFR, which plays a crucial role in angiogenesis – the formation of new blood vessels from existing ones. This inhibition is particularly relevant in cancer therapy, where tumor growth is often dependent on the development of new vasculature .

Data Tables

Application AreaMechanism of ActionReferences
Anticancer ActivityInhibition of RTKs involved in tumor growth
Anti-inflammatory EffectsModulation of cytokine production
VEGFR InhibitionInhibition of angiogenesis

Case Studies

  • Anticancer Efficacy
    • A study demonstrated that a related pyrazolo compound effectively reduced tumor size in xenograft models by targeting specific kinases associated with cell proliferation and survival pathways. The compound showed a dose-dependent response with minimal off-target effects .
  • Inflammatory Response Modulation
    • In vitro assays indicated that the compound significantly decreased the levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications for autoimmune diseases where these cytokines are elevated .
  • VEGFR Targeting
    • A recent investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications to the pyrazolo core could enhance VEGFR inhibition potency, leading to improved outcomes in preclinical cancer models .

Comparison with Similar Compounds

Structural Variations and Implications

The following table summarizes key structural differences among analogs:

Compound Name N6 Substituent N4 Substituent Position 1 Substituent Molecular Formula (Estimated) Molecular Weight (g/mol)
Target Compound Butyl + Methyl 3-Methoxyphenyl Phenyl C24H28N6O 428.52
N6-(3-Chloro-4-methoxyphenyl)-1-methyl-N4-phenyl analog () 3-Chloro-4-methoxyphenyl Phenyl Methyl C20H17ClN6O 400.85
N6-[2-(Cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl analog () 2-(Cyclohexenyl)ethyl 3-Methylphenyl Phenyl C27H28N6 436.55
N4,N6-Bis(isopropyl)-1-phenyl analog () Isopropyl Isopropyl Phenyl C17H22N6 310.40
N6-Ethyl-N4-(3-chloro-4-methylphenyl)-1-methyl analog () Ethyl 3-Chloro-4-methylphenyl Methyl C16H17ClN6 328.80

Key Observations

In contrast, the cyclohexenylethyl group in ’s compound may improve target binding through hydrophobic interactions . Smaller substituents (e.g., ethyl in ) reduce steric hindrance, possibly favoring entropic gains during binding .

Position 1 Modifications :

  • A phenyl group (target compound, –4) likely stabilizes the planar conformation of the core, whereas methyl () reduces steric bulk but may diminish π-π stacking .

Physicochemical Properties :

  • The target compound ’s molecular weight (428.52 g/mol) exceeds typical drug-like thresholds (500 g/mol), suggesting challenges in bioavailability. However, analogs like ’s bis-isopropyl derivative (310.40 g/mol) prioritize smaller size for improved solubility .

Research Findings and Hypotheses

  • Binding Affinity: The 3-methoxyphenyl group in the target compound may enhance kinase inhibition compared to non-polar substituents (e.g., ’s isopropyl), as methoxy groups can participate in hydrogen bonding with active-site residues .
  • Metabolic Stability : The N6-butyl-methyl group could increase susceptibility to oxidative metabolism compared to ’s ethyl group, which is less prone to CYP450-mediated degradation .
  • Selectivity : Bulky N6 substituents (e.g., cyclohexenylethyl in ) may improve selectivity by preventing off-target binding .

Q & A

Q. How can researchers optimize the synthetic yield of N⁶-butyl-N⁴-(3-methoxyphenyl)-N⁶-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodological Answer : Optimization involves adjusting reaction parameters such as solvent choice (e.g., dimethyl sulfoxide for solubility), catalysts (e.g., potassium carbonate for base-mediated coupling), and temperature control (e.g., 80–100°C for cyclization steps). Microwave-assisted synthesis can reduce reaction times and improve yields . Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate the compound in >95% purity.

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%). X-ray crystallography may resolve ambiguous structural features .

Q. How do substituents at the N⁶ and N⁴ positions influence the compound’s solubility and bioavailability?

  • Methodological Answer : The N⁶-butyl-methyl group enhances lipophilicity, which can be quantified via logP measurements. The 3-methoxyphenyl group at N⁴ introduces polarity, improving aqueous solubility. Solubility assays in phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) should be paired with in vitro permeability models (e.g., Caco-2 cells) to predict bioavailability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported kinase inhibition data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration, enzyme isoforms) and validate using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare inhibition profiles against a panel of kinases (e.g., CDK2, CDK4) to identify off-target effects. Cross-reference with structural analogs to isolate substituent-specific activity .

Q. What strategies improve selectivity for specific kinase targets while minimizing off-target interactions?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing the 3-methoxyphenyl group with halogenated analogs). Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and identify key residues in kinase active sites. Validate with kinome-wide profiling assays .

Q. How can computational methods enhance mechanistic understanding of this compound’s biological activity?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) to study ligand-receptor stability over time with quantum mechanics/molecular mechanics (QM/MM) to analyze electronic interactions. Validate predictions via mutagenesis studies (e.g., alanine scanning of kinase ATP-binding pockets) .

Q. What experimental approaches are recommended to assess chemical stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. For photostability, expose the compound to UV light (ICH Q1B guidelines) and track degradation products .

Data Analysis & Experimental Design

Q. How should researchers approach SAR studies when structural modifications lead to conflicting biological outcomes?

  • Methodological Answer : Implement a multivariate analysis framework, including hierarchical clustering of substituent properties (e.g., Hammett constants, steric bulk) against activity data. Use machine learning models (e.g., random forest regression) to identify dominant physicochemical drivers. Validate hypotheses with focused libraries of derivatives .

Q. What statistical methods are appropriate for analyzing dose-response data in kinase inhibition assays?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation to calculate IC₅₀ values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals (95%) to quantify uncertainty .

Q. How can researchers integrate high-throughput screening (HTS) data with mechanistic studies?

  • Methodological Answer :
    Prioritize HTS hits using cheminformatics tools (e.g., PAINS filters) to exclude promiscuous inhibitors. Follow up with thermal shift assays (TSA) to confirm target engagement. Use CRISPR-Cas9 knockouts of candidate kinases in cellular models to establish phenotypic relevance .

Tables for Key Data

Kinase Inhibition Profile
Kinase
----------
CDK2
CDK4
EGFR
Solubility & LogP
Solvent
-------------
PBS (pH 7.4)
DMSO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.